4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219967-59-5
VCID: VC2562792
InChI: InChI=1S/C14H20BrNO.ClH/c1-2-12-9-13(15)3-4-14(12)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,2,5-8,10H2,1H3;1H
SMILES: CCC1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol

4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride

CAS No.: 1219967-59-5

Cat. No.: VC2562792

Molecular Formula: C14H21BrClNO

Molecular Weight: 334.68 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride - 1219967-59-5

Specification

CAS No. 1219967-59-5
Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
IUPAC Name 4-[(4-bromo-2-ethylphenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20BrNO.ClH/c1-2-12-9-13(15)3-4-14(12)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,2,5-8,10H2,1H3;1H
Standard InChI Key RXFNONUWMJSHCM-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl
Canonical SMILES CCC1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl

Introduction

Chemical Identity and Structure

4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride is a synthetic organic compound characterized by a piperidine ring connected to a brominated and ethyl-substituted phenoxy group via a methylene bridge. This compound belongs to the class of phenoxy piperidines, which are known for their diverse biological activities and potential applications in pharmaceutical research .

Basic Identification Parameters

The compound's chemical identity is defined by specific identifiers that allow for unambiguous recognition in chemical databases and literature:

ParameterValue
CAS Number1219967-59-5
Molecular FormulaC₁₄H₂₁BrClNO
MDL NumberMFCD13560746
Molecular Weight334.68 g/mol
IUPAC Name4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride

The structure consists of a piperidine ring with a methylene linker to the phenoxy group, which contains bromine at the para position and an ethyl group at the ortho position, with the compound existing as a hydrochloride salt .

Structural Characteristics

The core structure of this compound features several key components that contribute to its chemical behavior and potential biological activity:

  • A piperidine heterocycle containing a basic nitrogen atom

  • A methylene (CH₂) linker connecting the piperidine to the phenoxy moiety

  • A 4-bromo-2-ethylphenoxy group providing lipophilicity and specific electronic properties

  • A hydrochloride salt form enhancing water solubility and stability

Physical and Chemical Properties

Physical Characteristics

4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride typically exists as a crystalline solid at room temperature, with physical properties that make it suitable for laboratory handling and formulation. Based on the properties of related compounds, it likely possesses moderate to good solubility in polar organic solvents such as methanol, ethanol, and DMSO, while its hydrochloride salt form enhances water solubility compared to its free base .

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by:

  • The basic piperidine nitrogen, which can participate in acid-base reactions and serve as a nucleophile

  • The phenoxy ether linkage, which provides stability but can be cleaved under strongly acidic conditions

  • The bromine substituent, which can participate in various coupling reactions and substitutions

  • The ethyl group, which provides hydrophobicity and steric effects

Computed Properties

Computational analysis of the compound's molecular structure provides insight into its physicochemical properties:

PropertyValueReference
XLogP3 (estimated)~3.5Based on similar structures
Hydrogen Bond Donor Count1Structural analysis
Hydrogen Bond Acceptor Count2Structural analysis
Rotatable Bond Count~3-4Structural analysis
Topological Polar Surface Area~21.3 ŲBased on similar structures
Heavy Atom Count17Calculated from molecular formula

Synthesis and Preparation

Related Synthetic Methods

The synthesis of structurally similar compounds often involves nucleophilic displacement reactions. For example, the patent literature describes approaches where:

"Alkylation of 1-Boc-piperazine and subsequent Boc deprotection afforded the 1-(2-(aryloxy)ethyl)piperazines, which were then acylated utilizing standard procedures to provide the final analogs"

Similarly, phenoxy derivatives can be prepared through "a nucleophilic displacement approach on alkyl chlorides" or via "a complementary Mitsunobu reaction protocol" using hydroxyethyl derivatives .

Comparisons with Structurally Related Compounds

Relationship to Other Phenoxypiperidines

Several compounds share structural similarities with 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride, differing in substitution patterns or linker groups:

CompoundKey Structural DifferencePotential Distinctive Properties
4-(4-Bromo-2-ethylphenoxy)piperidineDirect attachment without methylene bridgeDifferent spatial arrangement and flexibility
4-[(4-Bromo-2-fluorophenoxy)methyl]piperidineFluoro instead of ethyl groupAltered electronic properties and metabolic stability
4-(4-Bromo-2-chlorophenoxy)piperidineChloro instead of ethyl groupDifferent lipophilicity and receptor binding profile

Structure-Activity Considerations

Research on similar compounds suggests that subtle structural modifications can significantly affect pharmacological properties:

"In the latter case, replacing the phenyl ether with other aryl ethers afforded analogs possessing a wide range of agonist potencies... Other monosubstituted phenyl ether analogs were less potent" .

This suggests that the specific substitution pattern in 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride may confer unique activity profiles compared to its structural analogs.

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